N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxine ring and the pyridazin ring suggests that the compound may have a rigid, cyclic structure. The electron-rich nitrogen atoms in the amine and pyridine groups could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The dioxine ring might also undergo reactions, although these would likely require specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and sulfonamide could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds with sulfonamide moieties highlights the importance of these chemical structures in drug discovery and development. For instance, one study described a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which are structurally related and could offer insights into synthetic routes or pharmacological potentials similar to the compound of interest (Rozentsveig et al., 2013).
Antimalarial and Antiviral Activities
Another research direction involves investigating the antimalarial and potential antiviral activities of sulfonamide compounds. A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, suggesting that similar structural analogs, including those with pyridazin and pyridin moieties, may have therapeutic potential against infectious diseases (Fahim & Ismael, 2021).
Antibacterial Applications
The development of novel heterocyclic compounds containing sulfonamido groups for use as antibacterial agents demonstrates the broader utility of sulfonamide derivatives in combating bacterial infections. This research avenue supports the exploration of sulfonamides in developing new antibiotics, which could be relevant to the compound (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibitory Activity
Research on sulfonamide derivatives also extends to their enzyme inhibitory activity, offering potential applications in treating diseases through enzyme regulation. For instance, compounds containing the pyridine-2,6-dicarboxamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating potential therapeutic applications (Stellenboom & Baykan, 2019).
Antioxidant Properties
Finally, the antioxidant properties of heterocyclic compounds, especially those incorporating sulfonamide groups, have been explored for their potential in preventing oxidative stress-related diseases. Such studies suggest that compounds structurally similar to the one of interest may have significant health benefits by mitigating oxidative damage (Aziz et al., 2021).
Properties
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPRWWCPPRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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